REACTION_CXSMILES
|
Cl[C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7].OC1N(C)[N:14](C)[C:15](=O)[C:16]=1C.CC(C(OCC)=O)C(OCC)=O.C[NH:34]NC.P(Cl)(Cl)(Cl)=O>>[NH2:34][CH2:16][CH2:15][NH:14][C:2]1[N:3]([CH3:10])[N:4]([CH3:9])[C:5](=[O:8])[C:6]=1[CH3:7]
|
Name
|
3-chloro-1,2,4-trimethylpyrazol-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N(N(C(C1C)=O)C)C
|
Name
|
3-hydroxy-1,2,4-trimethylpyrazol-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1N(N(C(C1C)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
3-chloro-1,2,4-trimethylpyrazol-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N(N(C(C1C)=O)C)C
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with ice and water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained in the following manner
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hours with 55 ml
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated
|
Type
|
ADDITION
|
Details
|
by the addition of 10N aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted 8 times with 100 ml
|
Type
|
CUSTOM
|
Details
|
The combined extracts are then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 24.7 g
|
Name
|
|
Type
|
|
Smiles
|
NCCNC=1N(N(C(C1C)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |